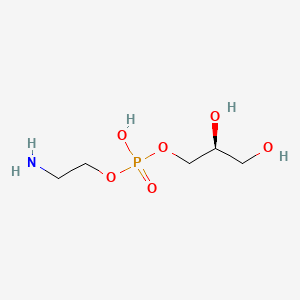

Glycerophosphoethanolamine

Description

Properties

CAS No. |

59734-15-5 |

|---|---|

Molecular Formula |

C5H14NO6P |

Molecular Weight |

215.14 g/mol |

IUPAC Name |

2-aminoethyl [(2S)-2,3-dihydroxypropyl] hydrogen phosphate |

InChI |

InChI=1S/C5H14NO6P/c6-1-2-11-13(9,10)12-4-5(8)3-7/h5,7-8H,1-4,6H2,(H,9,10)/t5-/m0/s1 |

InChI Key |

JZNWSCPGTDBMEW-YFKPBYRVSA-N |

SMILES |

C(COP(=O)(O)OCC(CO)O)N |

Isomeric SMILES |

C(COP(=O)(O)OC[C@H](CO)O)N |

Canonical SMILES |

C(COP(=O)(O)OCC(CO)O)N |

physical_description |

Solid |

Synonyms |

glycerophosphoethanolamine glycerophosphorylethanolamine glycerylphosphorylethanolamine sn-glycerol-3-phosphoethanolamine |

Origin of Product |

United States |

Foundational & Exploratory

The Multifaceted Role of Glycerophosphoethanolamine in Neuronal Membranes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycerophosphoethanolamine (GPE) is a crucial water-soluble metabolite derived from the hydrolysis of phosphatidylethanolamine (PE), a major phospholipid component of neuronal membranes. Emerging research has highlighted the significant and diverse roles of GPE in maintaining neuronal health and function. This technical guide provides an in-depth exploration of GPE's functions within neuronal membranes, its metabolism, and its intricate involvement in key signaling pathways. We present a compilation of quantitative data, detailed experimental protocols, and visual representations of molecular interactions to serve as a comprehensive resource for researchers in neuroscience and drug development.

Introduction

Neuronal membranes are dynamic structures primarily composed of a lipid bilayer, which provides structural integrity and regulates a vast array of cellular processes. Phospholipids, including phosphatidylethanolamine (PE) and phosphatidylcholine (PC), are fundamental building blocks of these membranes. The metabolism of these phospholipids generates a host of bioactive molecules, among which this compound (GPE) has garnered increasing attention for its neuroprotective and neurotrophic properties.

GPE is a precursor for the synthesis of both PE and PC, playing a vital role in membrane homeostasis.[1] Beyond its structural contributions, GPE has been shown to exert protective effects in models of aging and neurodegenerative diseases, such as Alzheimer's disease.[1][2] It influences neuronal metabolism, enhances synaptic plasticity, and aids in the clearance of misfolded proteins.[1] This guide delves into the core functions of GPE in neuronal membranes, providing a technical overview for advanced research and therapeutic development.

GPE Metabolism and Regulation of Phospholipid Homeostasis

GPE is an integral part of the glycerophospholipid metabolic cycle. It is formed from the breakdown of PE by phospholipases and can be re-acylated to form PE, thus contributing to the dynamic remodeling of neuronal membranes.

One of the key regulatory roles of GPE is its competitive inhibition of lysophospholipase activity.[3] Lysophospholipases are enzymes responsible for the degradation of lysophospholipids, which are products of phospholipase A2 activity on membrane phospholipids. By inhibiting this enzyme, GPE helps to regulate the turnover of membrane phospholipids, potentially preventing excessive membrane breakdown.

Figure 1: GPE Metabolism and Regulation. This diagram illustrates the metabolic pathway of GPE from PE and its role in inhibiting lysophospholipase.

Quantitative Data on GPE in Neuronal Systems

Precise quantification of GPE and its effects is crucial for understanding its physiological significance. The following tables summarize key quantitative findings from published studies.

| Parameter | Cell Type | GPE Concentration | Observed Effect | Reference |

| Phospholipid Content | Human Hippocampal Neurons | 500 µM | Increased PC and PE content | [1] |

| Membrane Fluidity | Human Hippocampal Neurons | 500 µM | Significantly improved membrane fluidity | [4] |

| Neuronal Plasticity Markers | Human Hippocampal Neurons | 500 µM | Significant increase in transcriptional levels of BDNF, CREB, and SIRT-1 | [1] |

Table 1: Quantitative Effects of GPE on Neuronal Parameters.

GPE and Neuronal Signaling Pathways

GPE's neuroprotective and neurotrophic effects are mediated through its interaction with several key intracellular signaling pathways. These pathways are central to neuronal survival, plasticity, and metabolism.

GSK-3β Pathway

Glycogen synthase kinase 3 beta (GSK-3β) is a serine/threonine kinase implicated in a wide range of cellular processes, including neuronal development, metabolism, and apoptosis.[5] Dysregulation of GSK-3β is associated with neurodegenerative diseases. While direct interaction is still under investigation, GPE has been shown to activate the GSK-3β pathway, which is involved in its cytoprotective effects in aged neurons.[1]

BDNF/CREB/SIRT1 Pathway

Brain-Derived Neurotrophic Factor (BDNF) is a critical neurotrophin that supports the survival of existing neurons and encourages the growth and differentiation of new neurons and synapses.[6] cAMP response element-binding protein (CREB) is a transcription factor that plays a vital role in neuronal plasticity and long-term memory formation by regulating the expression of genes like BDNF.[6] Sirtuin 1 (SIRT1) is a protein deacetylase that has been shown to regulate neuronal plasticity and resilience.[6]

Studies have demonstrated that GPE treatment can significantly increase the expression of BDNF, CREB, and SIRT1 in human hippocampal neurons.[1] The proposed mechanism involves the activation of SIRT1, which in turn can deacetylate and activate transcription factors that promote the expression of CREB. Activated CREB then binds to the promoter region of the BDNF gene, leading to increased BDNF synthesis and subsequent enhancement of neuronal plasticity and survival.

Figure 2: GPE Signaling Pathways. This diagram outlines the proposed signaling cascade initiated by GPE, leading to enhanced neuronal plasticity and survival.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

Quantification of Phosphatidylcholine (PC) and Phosphatidylethanolamine (PE) in Cultured Neurons

Objective: To quantify the levels of PC and PE in human hippocampal neurons following treatment with GPE.

Materials:

-

Human hippocampal neuron culture

-

This compound (GPE)

-

Commercial fluorometric assay kits for PC (e.g., ab83377, Abcam) and PE (e.g., #K499-100, Biovision)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer

-

Microplate reader capable of fluorescence detection

Procedure:

-

Culture human hippocampal neurons to the desired confluency.

-

Treat the neurons with 500 µM GPE or vehicle control for the desired duration (e.g., 21 days in vitro).[1]

-

Wash the cells twice with ice-cold PBS.

-

Lyse the cells according to the instructions provided with the commercial assay kits.

-

Perform the fluorometric assays for PC and PE on the cell lysates as per the manufacturer's protocols.

-

Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.

-

Calculate the concentration of PC and PE based on a standard curve and normalize to the cell number or total protein content.

Western Blot Analysis for BDNF and CREB

Objective: To determine the protein expression levels of BDNF and CREB in neuronal cells treated with GPE.

Materials:

-

Neuronal cell culture

-

GPE

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-BDNF, anti-CREB, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Treat neuronal cells with GPE at the desired concentration and duration.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against BDNF, CREB, and β-actin overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities and normalize to the loading control (β-actin).

Figure 3: Western Blot Workflow. A step-by-step workflow for the analysis of protein expression in neuronal cells.

LC-MS/MS Quantification of GPE in Brain Tissue

Objective: To accurately quantify the concentration of GPE in brain tissue samples.

Materials:

-

Brain tissue

-

Internal standard (e.g., deuterated GPE)

-

Homogenizer

-

Solvents for lipid extraction (e.g., chloroform, methanol, water)

-

LC-MS/MS system with a C18 reversed-phase column

-

Mobile phases (e.g., water with 0.1% formic acid and acetonitrile/isopropanol with 0.1% formic acid)

Procedure:

-

Sample Preparation:

-

Accurately weigh a portion of brain tissue.

-

Add a known amount of internal standard.

-

Homogenize the tissue in a solvent mixture (e.g., chloroform:methanol, 2:1 v/v).

-

Perform a liquid-liquid extraction to separate the lipid-containing organic phase.

-

Evaporate the organic solvent under a stream of nitrogen.

-

Reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample onto the LC-MS/MS system.

-

Separate GPE from other lipids using a gradient elution on the C18 column.

-

Detect GPE and the internal standard using multiple reaction monitoring (MRM) in positive ion mode.

-

-

Data Analysis:

-

Integrate the peak areas for the specific MRM transitions of GPE and the internal standard.

-

Calculate the concentration of GPE in the sample based on the peak area ratio and a standard curve.

-

Conclusion and Future Directions

This compound is a multifaceted molecule with a critical role in the structure, function, and resilience of neuronal membranes. Its ability to serve as a phospholipid precursor, regulate membrane fluidity, and modulate key neuroprotective signaling pathways underscores its importance in maintaining neuronal health. The quantitative data and detailed protocols provided in this guide offer a solid foundation for further investigation into the therapeutic potential of GPE for a range of neurological disorders.

Future research should focus on elucidating the precise molecular targets of GPE and the upstream mechanisms by which it activates the GSK-3β and SIRT1 pathways. A more comprehensive understanding of the pharmacokinetics and pharmacodynamics of GPE will be essential for its development as a therapeutic agent. Furthermore, exploring the interplay between GPE and other lipid signaling molecules will provide a more complete picture of the complex regulatory networks within neuronal membranes.

References

- 1. researchgate.net [researchgate.net]

- 2. Fluorescence Techniques to Study Lipid Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glial Biologist's Guide to Mass Spectrometry‐Based Lipidomics: A Tutorial From Sample Preparation to Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Neuron‐Glia Co‐culture System for Studying Intercellular Lipid Transport - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vivo regulation of glycogen synthase kinase 3β activity in neurons and brains - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fluidity of glycerol skeletal region in phospholipid bilayers: a time-resolved fluorescence depolarization study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Glycerophosphoethanolamine Biosynthetic and Catabolic Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biosynthetic and catabolic pathways of glycerophosphoethanolamine (GPE), a key intermediate in phospholipid metabolism. Understanding these pathways is crucial for research in cell signaling, membrane dynamics, and the development of therapeutics targeting lipid-related disorders. This document details the enzymatic steps, presents available quantitative data, outlines experimental protocols for studying these pathways, and provides visualizations of the metabolic routes.

This compound Biosynthesis: The Kennedy Pathway

The primary route for the de novo synthesis of phosphatidylethanolamine (PE), the direct precursor to GPE, is the Kennedy pathway. This pathway involves the sequential action of three key enzymes to convert ethanolamine into PE.

The biosynthesis of GPE itself is intricately linked to the turnover of PE. GPE is generated from PE through the catalytic activity of phospholipases.

Key Enzymes and Reactions

-

Ethanolamine Kinase (EK): This enzyme catalyzes the first committed step in the Kennedy pathway, the ATP-dependent phosphorylation of ethanolamine to produce phosphoethanolamine. There are two major isoforms in humans, ETNK1 and ETNK2.

-

CTP:Phosphoethanolamine Cytidylyltransferase (Pcyt2): This is the rate-limiting enzyme in the pathway. It activates phosphoethanolamine by transferring a cytidylyl monophosphate (CMP) group from cytidine triphosphate (CTP) to form CDP-ethanolamine.

-

Choline/Ethanolaminephosphotransferase (CEPT1): This enzyme catalyzes the final step, transferring the phosphoethanolamine headgroup from CDP-ethanolamine to a diacylglycerol (DAG) backbone to form phosphatidylethanolamine (PE).

-

Phospholipase A1/A2 (PLA1/PLA2): These enzymes hydrolyze the fatty acyl chain at the sn-1 or sn-2 position of PE, respectively, to yield lysophosphatidylethanolamine (LPE).

Signaling Pathway Diagram

This compound Catabolism

The catabolism of GPE involves its hydrolysis into glycerol-3-phosphate and ethanolamine, which can then re-enter their respective metabolic pathways. This process is primarily mediated by glycerophosphodiesterases.

Key Enzymes and Reactions

-

Lysophospholipase D (LysoPLD), e.g., GDE4: As part of the catabolic cascade starting from PE, LysoPLDs hydrolyze the phosphodiester bond of lysophosphatidylethanolamine (LPE) to release a fatty acid and form GPE.

-

Glycerophosphodiesterase (GDE): These enzymes catalyze the hydrolysis of the phosphodiester bond in GPE, yielding glycerol-3-phosphate and ethanolamine. Several GDEs with varying substrate specificities exist.

Signaling Pathway Diagram

Quantitative Data

The following tables summarize the available quantitative data for the key enzymes in the GPE biosynthetic and catabolic pathways. It is important to note that kinetic parameters can vary depending on the specific isoform, species, and experimental conditions.

Table 1: Kinetic Parameters of GPE Biosynthetic Enzymes

| Enzyme | Organism/Isoform | Substrate | Km (µM) | Vmax (nmol/min/mg) | Reference |

| Ethanolamine Kinase 1 (EKI1) | Human | Ethanolamine | ~14 | Data not readily available | [1][2] |

| Human | ATP | Data not readily available | Data not readily available | [1][2] | |

| CTP:Phosphoethanolamine Cytidylyltransferase (Pcyt2) | Human | CTP | 130 | 110 | [3] |

| Human | Phosphoethanolamine | 230 | 110 | [3] | |

| Choline/Ethanolaminephosphotransferase (CEPT1) | Human | CDP-ethanolamine | 101 | Data not readily available | [4] |

| Human | Diacylglycerol | Data not readily available | Data not readily available | [4] |

Table 2: Kinetic Parameters of GPE Catabolic Enzymes

| Enzyme | Organism/Isoform | Substrate | Km (µM) | Vmax | Reference |

| Phospholipase A2 (Group V) | Dromedary | Phosphatidylethanolamine | Not specified | Not specified, but Kcat/Km = 2.6 mM-1s-1 | |

| Glycerophosphodiesterase 4 (GDE4) | Human | FS-3 (fluorescent substrate) | 18.5 | Data not readily available | [5] |

| Human | Lysophosphatidylcholine (LPC) | 748 | Data not readily available | [5] |

Table 3: this compound Concentrations in Tissues

| Tissue | Organism | Concentration (nmol/g wet weight) | Reference |

| Brain (Cortex) | Human (Control) | ~150-200 | |

| Human (Alzheimer's Disease) | ~200-250 | ||

| Heart | Bovine | Component of total phospholipids (16.8-20.6 mg/g) | [3] |

| Pig | Component of total phospholipids (16.8-20.6 mg/g) | [3] | |

| Fibroglandular Breast Tissue | Human | Very low (~0.04 mmol/kg for GPC, GPE levels also low) |

Experimental Protocols

Experimental Workflow for Studying GPE Metabolism

Protocol: Quantification of this compound by LC-MS/MS

This protocol is adapted from methods for quantitative analysis of glycerophospholipids in biological samples.

1. Lipid Extraction (Bligh-Dyer Method)

-

Homogenize ~20-50 mg of tissue or a cell pellet in a glass homogenizer with ice-cold methanol.

-

Transfer the homogenate to a glass tube and add chloroform and water to achieve a final ratio of chloroform:methanol:water of 2:1:0.8.

-

Vortex thoroughly and centrifuge to separate the phases.

-

Collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen gas.

-

Reconstitute the dried lipids in an appropriate solvent for LC-MS analysis (e.g., methanol:chloroform 1:1).

2. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is commonly used for separation.

-

Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

-

Mobile Phase B: Acetonitrile:isopropanol (5:2) with 0.1% formic acid and 10 mM ammonium formate.

-

Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the glycerophospholipids.

-

-

Mass Spectrometry (MS):

-

Ionization: Electrospray ionization (ESI) in positive ion mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification.

-

MRM Transitions: Specific precursor-to-product ion transitions for GPE and an appropriate internal standard (e.g., a deuterated GPE standard) are monitored.

-

3. Quantification

-

A standard curve is generated using known concentrations of a GPE standard.

-

The concentration of GPE in the biological sample is determined by comparing its peak area to the standard curve, normalized to the internal standard.

Protocol: Lysophospholipase D (GDE4) Activity Assay

This protocol is based on a fluorescence-based assay for GDE4 activity.[5]

1. Materials

-

Membrane fraction containing GDE4 (from cells overexpressing the enzyme or from tissues with high endogenous expression).

-

Fluorescent substrate (e.g., FS-3).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

MgCl2 solution.

-

96-well black microplate.

-

Fluorescence microplate reader.

2. Procedure

-

Prepare the reaction mixture in the wells of the microplate containing the assay buffer and the desired concentration of MgCl2 (e.g., 2 mM).

-

Add the membrane fraction (1-10 µg of protein) to the wells.

-

Initiate the reaction by adding the fluorescent substrate (e.g., 5 µM FS-3).

-

Incubate the plate at 37°C.

-

Measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the substrate (e.g., λex = 490 nm and λem = 520 nm for FS-3).

3. Data Analysis

-

The rate of the reaction is determined from the linear portion of the fluorescence versus time plot.

-

Enzyme activity can be expressed as the rate of substrate hydrolysis per unit of protein per unit of time.

-

For kinetic analysis, the assay is performed with varying substrate concentrations to determine Km and Vmax values by fitting the data to the Michaelis-Menten equation.

This guide provides a foundational understanding of the biosynthetic and catabolic pathways of this compound. Further research is needed to fully elucidate the kinetic properties of all involved enzymes in human systems and to explore the intricate regulatory mechanisms governing these crucial metabolic routes.

References

- 1. Fatty acid composition of choline and ethanolamine glycerophospholipid subclasses in heart tissue of mammals and migratory and demersal fish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of a selective fluorescence-based enzyme assay for glycerophosphodiesterase family members GDE4 and GDE7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of a selective fluorescence-based enzyme assay for glycerophosphodiesterase family members GDE4 and GDE7 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Levels of phospholipid catabolic intermediates, glycerophosphocholine and this compound, are elevated in brains of Alzheimer's disease but not of Down's syndrome patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Glycerophosphocholine and this compound Are Not the Main Sources of the In Vivo 31P MRS Phosphodiester Signals from Healthy Fibroglandular Breast Tissue at 7 T - PMC [pmc.ncbi.nlm.nih.gov]

Glycerophosphoethanolamine as a precursor for phosphatidylethanolamine synthesis.

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphatidylethanolamine (PE) is a ubiquitous and essential glycerophospholipid in cellular membranes, second only to phosphatidylcholine in abundance.[1][2] It plays critical roles in membrane structure and function, including maintaining membrane curvature, serving as a lipid chaperone for protein folding, and participating in processes like membrane fusion, cell division, and autophagy.[1][2][3] The primary route for de novo PE synthesis in mammalian cells is the CDP-ethanolamine branch of the Kennedy pathway.[4][5] This guide explores the biochemical pathways of PE synthesis, with a specific focus on the role of glycerophosphoethanolamine (GPE) as an indirect precursor that feeds into this central metabolic route. We provide a detailed overview of the enzymatic steps, quantitative data on metabolite levels and enzyme kinetics, established experimental protocols for analysis, and key regulatory mechanisms.

Biochemical Pathways of Phosphatidylethanolamine Synthesis

PE is synthesized via two main pathways in eukaryotic cells: the CDP-ethanolamine (Kennedy) pathway, which primarily occurs in the endoplasmic reticulum (ER), and the phosphatidylserine (PS) decarboxylase pathway in the mitochondria.[1][6] This guide focuses on the Kennedy pathway and the metabolic entry of GPE.

The Canonical CDP-Ethanolamine (Kennedy) Pathway

The Kennedy pathway is the main de novo route for PE synthesis and consists of three sequential enzymatic reactions that convert ethanolamine into PE.[5][7][8]

-

Phosphorylation of Ethanolamine: Exogenous ethanolamine is first phosphorylated by Ethanolamine Kinase (EK) , utilizing ATP to produce phosphoethanolamine and ADP.[4][9] This is the first committed step in the pathway.[10]

-

Formation of CDP-Ethanolamine: Phosphoethanolamine is then activated by reacting with CTP in a reaction catalyzed by CTP:phosphoethanolamine cytidylyltransferase (Pcyt2) .[5][11] This step, which produces CDP-ethanolamine and pyrophosphate, is considered the rate-limiting step of the pathway.[2][12]

-

Synthesis of Phosphatidylethanolamine: Finally, the phosphoethanolamine moiety from CDP-ethanolamine is transferred to a diacylglycerol (DAG) molecule by CDP-ethanolamine:1,2-diacylglycerol ethanolaminephosphotransferase (EPT) , yielding the final product, PE.[4][5]

This compound as an Indirect Precursor

This compound (GPE) is a deacylated glycerophospholipid that can be generated from the degradation of PE.[10] It serves as a precursor for PE synthesis by being hydrolyzed to liberate free ethanolamine, which can then enter the Kennedy pathway. This catabolic step is facilitated by the Glycerophosphodiester Phosphodiesterase (GDPD) family of enzymes (also known as GDEs).[13][14][15]

These enzymes catalyze the hydrolysis of GPE into sn-glycerol-3-phosphate (G3P) and ethanolamine.[14] The resulting ethanolamine is then available for phosphorylation by Ethanolamine Kinase, thus feeding the Kennedy pathway. This positions GPE as a key molecule in the recycling and salvage of ethanolamine for the resynthesis of PE. Several mammalian GDE isoforms exist, with varying substrate specificities and cellular roles.[14][16][17]

Quantitative Data Presentation

Quantitative analysis is crucial for understanding the dynamics of PE synthesis. The following tables summarize key data regarding metabolite abundance and enzyme activity.

Table 1: Relative Abundance of Phosphatidylethanolamine

| Biological System | PE Abundance (% of Total Phospholipids) | Reference Context |

| Mammalian Cells (general) | 15 - 25% | General cellular composition.[1][2][6] |

| Human Nervous Tissue (White Matter) | ~45% | Specialized tissue enrichment.[3] |

| Mammalian HEK 293T Cell Membranes | 18.4 - 23.4% (PS, another lipid, included in range) | Specific cell line lipidomics.[18] |

| Insect SF9 Cell Membranes | ~4x higher PE:PC ratio than HEK 293T | Comparative lipidomics.[18] |

| Mouse Liver ER (Lean) | PC/PE Ratio = 1.3 | Baseline metabolic state.[2] |

| Mouse Liver ER (Obese) | PC/PE Ratio = 1.97 | Altered metabolic state indicating lipid disequilibrium.[2] |

Table 2: Metabolic Flux in the CDP-Ethanolamine Pathway

The data below, derived from [¹⁴C]ethanolamine labeling experiments in mammary epithelial cells, illustrates the distribution of intermediates and the final product, highlighting differences in pathway activity between non-tumorigenic (MCF-10A) and cancer (MCF-7) cells.[19]

| Metabolite | MCF-10A (pmol/mg protein) | MCF-7 (pmol/mg protein) | Key Observation |

| Water-Soluble Intermediates | |||

| Ethanolamine | ~120 | ~180 | Higher free ethanolamine in cancer cells. |

| Phosphoethanolamine | ~250 | ~1100 | Significant accumulation of Pcyt2 substrate in cancer cells, suggesting lower Pcyt2 activity.[19] |

| CDP-Ethanolamine | ~10 | ~10 | Product of Pcyt2 is similar, but the substrate/product ratio is dramatically higher in cancer cells.[19] |

| Lipid Product | |||

| Phosphatidylethanolamine | ~2500 | ~1500 | Reduced PE synthesis in cancer cells.[19] |

Table 3: Kinetic Parameters of Kennedy Pathway Enzymes

Enzyme kinetic data provides insight into the efficiency and substrate affinity of the pathway's catalysts. These values can vary based on the organism, isoform, and experimental conditions such as pH and metal ion cofactors.

| Enzyme | Organism / Isoform | Substrate | K_m / K_0.5 | Reference |

| Ethanolamine Kinase | Entamoeba histolytica (EhCK2) | Ethanolamine | 312 ± 27 µM | [20] |

| Ethanolamine Kinase | Entamoeba histolytica (EhCK2) | ATP | 2.1 ± 0.2 mM | [20] |

| CTP:Phosphoethanolamine Cytidylyltransferase (Pcyt2) | Rat Liver | Phosphoethanolamine | Weak competitive inhibition by P-chol | Demonstrates high substrate specificity.[21] |

| CTP:Phosphoethanolamine Cytidylyltransferase (Pcyt2) | Rat Liver | CTP / dCTP | Utilizes both | Similar to the analogous enzyme in PC synthesis.[4][21] |

Experimental Protocols & Methodologies

Accurate quantification and analysis of PE and its precursors require robust experimental procedures. This section details common methodologies for lipid analysis and enzyme activity assays.

Phospholipid Extraction from Biological Samples

The goal of lipid extraction is to efficiently separate lipids from other cellular components like proteins and water-soluble metabolites.

Method 1: Bligh & Dyer / Folch Extraction [22][23]

This is a classic liquid-liquid extraction method suitable for most biological samples.

-

Homogenization: Homogenize the sample (e.g., cell pellet, tissue) in a mixture of chloroform and methanol (typically 2:1, v/v). For cells, this can be done by adding ice-cold methanol, followed by ice-cold chloroform.[24]

-

Phase Separation: Add water or a weak acid/salt solution (e.g., citric acid or KCl) to the homogenate to induce phase separation.[22][24] The final ratio of chloroform:methanol:water should be carefully controlled (e.g., 8:4:3) to ensure a clean separation into two phases.[23]

-

Lipid Collection: Centrifuge the mixture to complete the phase separation. The lower, organic phase (chloroform) contains the lipids. Carefully collect this lower layer, avoiding the protein interface.

-

Drying: Dry the collected organic phase under a stream of nitrogen gas to remove the solvent.

-

Storage & Reconstitution: Store the dried lipid film at -20°C or lower. Before analysis, reconstitute the lipids in an appropriate solvent compatible with the downstream analytical method (e.g., the initial mobile phase for LC-MS).[24]

Method 2: Methyl tert-butyl ether (MTBE) Extraction [23]

This is a more modern method that is often considered safer and easier.

-

Homogenization: Homogenize the sample in methanol.

-

Extraction: Add MTBE and vortex thoroughly.

-

Phase Separation: Add water to induce phase separation and centrifuge.

-

Lipid Collection: Unlike the Folch method, the low density of MTBE causes the lipid-containing organic phase to be the upper layer, which simplifies collection.[23]

-

Drying and Storage: Proceed as with the Folch method.

Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the state-of-the-art technique for detailed phospholipid analysis, allowing for both separation and quantification of individual lipid species.[24]

-

Sample Preparation: Reconstitute the extracted lipids in the initial mobile phase. Crucially, add a mixture of commercially available lipid internal standards before extraction to allow for accurate quantification and to correct for sample loss.[18][22]

-

Chromatographic Separation: Separate the lipid classes using liquid chromatography. Normal-phase LC (NP-LC) is effective for separating phospholipids based on their different head groups (e.g., PE vs. PC), while reversed-phase LC (RP-LC) separates lipids of the same class based on their fatty acid chain length and saturation.[23]

-

Mass Spectrometry Analysis: Ionize the separated lipids, typically using Electrospray Ionization (ESI), and analyze them with a mass spectrometer.[24]

-

Identification: Perform an initial analysis in auto-MS/MS mode to fragment the lipid molecules. The fragmentation pattern reveals the identity of the head group and the attached fatty acyl chains.[18]

-

Quantification: Run the samples in single MS or Multiple Reaction Monitoring (MRM) mode. Create ion chromatograms based on the exact masses of the identified lipids. Quantify each lipid species by comparing its peak area to the peak area of the corresponding internal standard and referencing a standard curve.[18][22]

-

Ethanolamine Kinase (ETNK) Activity Assay

Enzyme activity can be measured using commercial kits or custom-developed assays. A common approach is a coupled-enzyme fluorometric assay.[25]

-

Principle: The ETNK enzyme phosphorylates ethanolamine, producing phosphoethanolamine and ADP. The rate of ADP production is then measured through a series of coupled enzymatic reactions that generate a fluorescent product. The fluorescence signal is directly proportional to the ETNK activity.[25]

-

Procedure Outline:

-

Prepare samples (e.g., tissue or cell lysates).

-

Create a standard curve using known concentrations of ADP.

-

Add a reaction mix containing ethanolamine, ATP, and the coupled enzyme system to the samples, standards, and a positive control.

-

For each sample, prepare a background control well that lacks the substrate (ethanolamine).

-

Measure the fluorescence (e.g., Ex/Em = 535/587 nm) in kinetic mode at 37°C.[25]

-

-

Calculation: Subtract the background reading from the sample reading. Calculate the rate of fluorescence increase (ΔRFU/min) in the linear portion of the reaction curve. Compare this rate to the ADP standard curve to determine the rate of ADP production, which corresponds to the ETNK activity (e.g., in mU/mg of protein).[25]

Regulation of the CDP-Ethanolamine Pathway

The synthesis of PE is tightly regulated to maintain cellular homeostasis. The primary point of regulation is the expression and activity of Pcyt2, the rate-limiting enzyme.

Transcriptional control of the PCYT2 gene is a key mechanism. Studies in mammary epithelial cells have shown that the transcription factor Early Growth Response Protein 1 (EGR1) is a potent stimulator of PCYT2 expression.[19] Non-tumorigenic cells with high levels of EGR1 exhibit higher PCYT2 promoter activity, mRNA levels, and protein content, leading to enhanced PE synthesis. Conversely, in cancer cells with lower EGR1 levels, basal PCYT2 expression is maintained by other factors, including Nuclear Factor kappa B (NF-κB) .[19][21] This differential regulation highlights a potential mechanism for the altered lipid metabolism observed in cancer.

Implications for Research and Drug Development

A thorough understanding of the pathways leading to PE synthesis, including the role of GPE as a salvage substrate, has significant implications:

-

Disease Pathophysiology: Altered PE metabolism and PC/PE ratios are linked to various diseases, including metabolic syndrome, neurodegeneration, and cancer.[2][6][19] For instance, the accumulation of phosphoethanolamine in certain breast cancer cells points to a dysregulation of Pcyt2 activity that could be a biomarker or therapeutic target.[19]

-

Drug Targeting: The enzymes in the Kennedy pathway, particularly the rate-limiting Pcyt2, represent potential targets for therapeutic intervention. Modulating the activity of these enzymes could correct lipid imbalances associated with disease.

-

Lipidomics: The methodologies described here are fundamental to the field of lipidomics, enabling researchers to profile the lipid composition of cells and tissues to identify biomarkers and understand the metabolic consequences of disease or drug treatment.[26]

Conclusion

This compound is a key metabolite that serves as an indirect precursor for the de novo synthesis of phosphatidylethanolamine. By being hydrolyzed to ethanolamine, it provides a substrate for the rate-limiting CDP-ethanolamine Kennedy pathway. The flux through this pathway is tightly controlled, primarily at the transcriptional level of the PCYT2 gene, and its dysregulation is implicated in significant human diseases. The combination of advanced analytical techniques like LC-MS with detailed biochemical knowledge provides a powerful framework for researchers and drug development professionals to investigate the intricate roles of PE metabolism in health and disease.

References

- 1. Phosphatidylethanolamine Metabolism in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ethanolamine and Phosphatidylethanolamine: Partners in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phosphatidylethanolamine - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Genetic diseases of the Kennedy pathways for membrane synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Phosphatidylethanolamine homeostasis under conditions of impaired CDP-ethanolamine pathway or phosphatidylserine decarboxylation [frontiersin.org]

- 7. portlandpress.com [portlandpress.com]

- 8. Frontiers | Eugene P. Kennedy’s Legacy: Defining Bacterial Phospholipid Pathways and Function [frontiersin.org]

- 9. Ethanolamine kinase - Wikipedia [en.wikipedia.org]

- 10. Overexpression of a mammalian ethanolamine-specific kinase accelerates the CDP-ethanolamine pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. uniprot.org [uniprot.org]

- 12. Metabolic and molecular aspects of ethanolamine phospholipid biosynthesis: the role of CTP:phosphoethanolamine cytidylyltransferase (Pcyt2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. InterPro [ebi.ac.uk]

- 15. Glycerophosphodiester phosphodiesterase - Wikipedia [en.wikipedia.org]

- 16. New Members of the Mammalian Glycerophosphodiester Phosphodiesterase Family: GDE4 AND GDE7 PRODUCE LYSOPHOSPHATIDIC ACID BY LYSOPHOSPHOLIPASE D ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 17. GDE1 glycerophosphodiester phosphodiesterase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 18. Phosphatidylethanolamine Is a Key Regulator of Membrane Fluidity in Eukaryotic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. Protocol for rapid and accurate quantification of phospholipids in yeast and mammalian systems using LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Extraction, chromatographic and mass spectrometric methods for lipid analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Phospholipid Extraction and Mass Spectrometry Analysis - Creative Proteomics [creative-proteomics.com]

- 25. content.abcam.com [content.abcam.com]

- 26. Phosphatidylethanolamine: Structure, Functions, and Metabolism - Creative Proteomics [creative-proteomics.com]

The Pivotal Role of Glycerophosphoethanolamine in Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 23, 2025

Abstract

Glycerophosphoethanolamine (GPE), a central metabolite in phospholipid metabolism, is emerging as a significant player in cellular regulation. While not a classical signaling molecule with a dedicated receptor, its cellular concentration is meticulously controlled by a network of enzymes. Fluctuations in GPE levels have profound effects on the composition of cellular membranes and the availability of precursors for bioactive lipids, thereby indirectly modulating critical signaling pathways. This technical guide provides an in-depth exploration of GPE's involvement in cellular signaling, focusing on its metabolic regulation, its role as a precursor to signaling lipids, and the methodologies to study its function. This document is intended to be a comprehensive resource for researchers in cellular biology, neuroscience, and drug development.

Introduction to this compound

This compound is a glycerophospholipid consisting of a glycerol backbone esterified with a phosphate group at the sn-3 position, which is in turn linked to an ethanolamine headgroup. It is a key intermediate in the synthesis and degradation of phosphatidylethanolamine (PE), a major component of cellular membranes. The regulation of GPE homeostasis is critical for maintaining membrane integrity and fluidity.[1] Emerging evidence suggests that the metabolic flux through the GPE pathway can influence a variety of cellular processes, from neuronal protection to the pathophysiology of diseases like Alzheimer's and cancer.[2][3][4]

Metabolic Pathways of this compound

The cellular concentration of GPE is determined by the balance of its synthesis and degradation, catalyzed by specific enzymes. These pathways are central to its role in cellular function.

Synthesis of this compound

GPE is primarily generated through the degradation of phosphatidylethanolamine (PE) and N-acyl-phosphatidylethanolamine (NAPE).

-

From NAPE: The enzyme α/β-Hydrolase Domain Containing 4 (ABHD4) deacylates NAPE at the sn-1 and sn-2 positions to form GPE-N-acyl (GP-NAE).[5]

-

From PE: Phospholipases can hydrolyze PE to produce lysophosphatidylethanolamine (LPE), which can be further metabolized, although the direct, high-flux pathway to GPE from PE degradation is less characterized as a primary source.

Degradation of this compound

GPE is catabolized by several key enzymes, leading to the release of its constituent parts for other metabolic processes.

-

Glycerophosphodiester Phosphodiesterase 1 (GDE1): This enzyme hydrolyzes the phosphodiester bond of GPE to release ethanolamine and glycerol-3-phosphate.[5]

-

PHOSPHO1: This phosphatase exhibits high specific activity towards GPE (also referred to as phosphoethanolamine or PEA in some literature), hydrolyzing it to produce ethanolamine and inorganic phosphate. This enzyme is particularly important in biomineralization.[6][7]

-

Ethanolamine Phosphate Phospholyase (Etnppl): This enzyme irreversibly degrades GPE into acetaldehyde, ammonium, and inorganic phosphate. Its expression is induced by fasting in astrocytes, suggesting a role in brain lipid homeostasis under metabolic stress.[8]

Involvement in Cellular Signaling

While a direct signaling role for GPE via a specific receptor has not been identified, its metabolism is intricately linked to several signaling paradigms.

Precursor to Bioactive Lipids

GPE is a critical precursor for the synthesis of PE. The composition of PE in cellular membranes influences their physical properties and the function of membrane-associated proteins. Furthermore, PE can be a substrate for phospholipases to generate lysophosphatidylethanolamine (LPE), a known signaling molecule.

LPE-Mediated Signaling

LPE has been shown to act as a ligand for G protein-coupled receptors (GPCRs), including the lysophosphatidic acid receptor 1 (LPA1).[9][10] Activation of LPA1 by LPE in neuronal cells leads to an increase in intracellular calcium concentration ([Ca2+]i) through a Gαi/o- and phospholipase C (PLC)-dependent pathway.[10] This suggests that cellular processes that regulate GPE levels could indirectly influence LPE-mediated signaling by controlling the availability of its precursor, PE.

Neuroprotection and Cellular Health

Studies have shown that exogenous GPE can exert neuroprotective effects. In human hippocampal neurons, GPE treatment was found to increase PE and phosphatidylcholine (PC) content, enhance glucose uptake, and increase the activity of mitochondrial respiratory chain complex I.[11][12] These effects suggest that GPE supports neuronal health by bolstering membrane synthesis and cellular metabolism, rather than by acting as a traditional signaling molecule.

Quantitative Data

The concentration of GPE varies across different tissues and physiological states. The following table summarizes available quantitative data.

| Biological Sample | Condition | GPE Concentration | Reference |

| Arabidopsis thaliana roots | Phosphate-replete | ~1-3 µmol/g dry weight | [13] |

| Human Brain (Cortical Areas) | Alzheimer's Disease | 21-52% higher than controls | [2] |

| Human Brain (Cortical Areas) | Control | Baseline | [2] |

Enzyme Kinetics

| Enzyme | Substrate | Apparent Km | Reference |

| PHOSPHO1 (human) | Phosphoethanolamine (GPE) | 3.0 µM | [6] |

| PHOSPHO1 (human) | Phosphocholine | 11.4 µM | [6] |

Experimental Protocols

The study of GPE requires robust methods for its extraction and quantification, as well as assays to probe its effects on cellular processes.

Quantification of GPE by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of GPE and related metabolites.

Objective: To quantify GPE levels in biological samples.

Materials:

-

Biological tissue or cells

-

Internal standards (e.g., deuterated GPE)

-

Chloroform, Methanol, Water (LC-MS grade)

-

LC-MS/MS system with a C18 reversed-phase column and electrospray ionization (ESI) source

Protocol:

-

Sample Homogenization: Homogenize a known amount of tissue or cell pellet in a cold solvent mixture, typically chloroform:methanol.

-

Internal Standard Spiking: Add a known amount of the internal standard to the homogenate to correct for extraction and analytical variability.

-

Lipid Extraction (Modified Bligh & Dyer):

-

Add chloroform and water to the homogenate to achieve a final solvent ratio of approximately 2:2:1.8 (chloroform:methanol:water).

-

Vortex vigorously to ensure thorough mixing.

-

Centrifuge to separate the aqueous and organic phases. GPE will partition into the aqueous-methanol phase.

-

-

Sample Preparation for LC-MS/MS:

-

Carefully collect the upper aqueous-methanol phase.

-

Dry the sample under a stream of nitrogen or by vacuum centrifugation.

-

Reconstitute the dried extract in a solvent compatible with the LC mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample onto the LC-MS/MS system.

-

Separate GPE from other metabolites using a C18 column with a gradient of aqueous and organic mobile phases.

-

Detect and quantify GPE using multiple reaction monitoring (MRM) in positive or negative ion mode, depending on the desired adduct.

-

Phosphoethanolamine Phosphatase Activity Assay

Objective: To measure the activity of enzymes like PHOSPHO1 that hydrolyze GPE.

Materials:

-

Purified enzyme or cell lysate

-

GPE (substrate)

-

Assay buffer (e.g., Tris-HCl with MgCl2)

-

Phosphate detection reagent (e.g., Malachite Green)

-

Microplate reader

Protocol:

-

Reaction Setup: In a microplate, combine the assay buffer, enzyme source, and GPE.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.

-

Reaction Termination: Stop the reaction, for example, by adding a strong acid.

-

Phosphate Detection: Add the phosphate detection reagent to the reaction mixture. This reagent will form a colored complex with the inorganic phosphate released from GPE hydrolysis.

-

Measurement: Measure the absorbance of the colored complex using a microplate reader at the appropriate wavelength.

-

Calculation: Calculate the enzyme activity based on a standard curve generated with known concentrations of inorganic phosphate.

Conclusion and Future Directions

This compound stands at a critical intersection of lipid metabolism and cellular signaling. While it may not be a classical first messenger, its role as a key metabolic intermediate gives it significant influence over cellular function. The enzymatic machinery that controls GPE levels presents attractive targets for therapeutic intervention in a range of diseases. Future research should focus on elucidating the precise regulatory mechanisms of GPE-metabolizing enzymes and further exploring the downstream consequences of altered GPE homeostasis on various signaling networks. The development of more specific tools to track and modulate intracellular GPE concentrations will be crucial in fully understanding its multifaceted role in health and disease.

References

- 1. This compound | 59734-15-5 | Benchchem [benchchem.com]

- 2. Levels of phospholipid catabolic intermediates, glycerophosphocholine and this compound, are elevated in brains of Alzheimer's disease but not of Down's syndrome patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Regulating G protein-coupled receptors by topological inversion | eLife [elifesciences.org]

- 4. Role of phospholipase in generating lipid second messengers in signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Glycerophospho-N-palmitoyl ethanolamine | 100575-09-5 | Benchchem [benchchem.com]

- 6. Human PHOSPHO1 exhibits high specific phosphoethanolamine and phosphocholine phosphatase activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phosphoethanolamine/phosphocholine phosphatase - Wikipedia [en.wikipedia.org]

- 8. The role of ethanolamine phosphate phospholyase in regulation of astrocyte lipid homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. G protein-coupled receptors for lysophosphatidylethanolamine | Receptors & Clinical Investigation [smartscitech.com]

- 10. Lysophosphatidylethanolamine increases intracellular Ca(2+) through LPA(1) in PC-12 neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. α-Glyceryl-phosphoryl-ethanolamine protects human hippocampal neurons from ageing-induced cellular alterations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. α‐Glyceryl‐phosphoryl‐ethanolamine protects human hippocampal neurons from ageing‐induced cellular alterations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

Unveiling the Neuroprotective Potential of Alpha-Glycerylphosphorylethanolamine (α-GPE): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-glycerylphosphorylethanolamine (α-GPE), a naturally occurring phospholipid derivative, has emerged as a compound of significant interest in the field of neuroprotection. As a precursor to the essential membrane phospholipid phosphatidylethanolamine (PE) and a modulator of cholinergic neurotransmission, α-GPE presents a multifaceted approach to combating the cellular and molecular underpinnings of neurodegenerative processes. This technical guide provides an in-depth exploration of the neuroprotective properties of α-GPE, summarizing key experimental findings, detailing methodologies, and visualizing the intricate signaling pathways involved.

Mechanisms of Neuroprotection

The neuroprotective effects of α-GPE are attributed to a range of biological activities that collectively support neuronal health, function, and resilience.

Phospholipid Precursor and Membrane Integrity

As a precursor to phosphatidylethanolamine (PE) and phosphatidylcholine (PC), α-GPE plays a crucial role in maintaining the structural integrity and fluidity of neuronal membranes.[1][2] Age-related cognitive decline is often associated with alterations in the lipid composition of brain cell membranes, leading to decreased excitability and impaired neurotransmitter release.[3][4] By replenishing the building blocks of these vital membrane components, α-GPE helps to restore membrane function, which is critical for proper signal transduction and overall cell viability.[3]

Enhancement of Cholinergic Neurotransmission

α-GPE contributes to the synthesis of acetylcholine (ACh), a neurotransmitter fundamental to learning and memory.[2][3] It serves as a donor of the ethanolamine moiety for the synthesis of PE, which can be subsequently converted to PC, a direct precursor of choline for ACh synthesis.[1] Studies have demonstrated that α-GPE treatment can increase the release of ACh in neuronal cells.[3][4]

Attenuation of Oxidative Stress

Oxidative stress is a key pathological feature of many neurodegenerative diseases, characterized by an imbalance between the production of reactive oxygen species (ROS) and the brain's antioxidant defenses. α-GPE has been shown to mitigate oxidative stress by reducing lipid peroxidation, a major indicator of oxidative damage to cell membranes.[3][5]

Modulation of Intracellular Signaling Pathways

α-GPE influences key intracellular signaling pathways that govern cell survival, proliferation, and response to stress. Notably, it has been shown to activate the Glycogen Synthase Kinase-3β (GSK-3β) pathway, which is involved in a multitude of cellular processes, including neuronal development and metabolism.[1][6]

Promotion of Autophagy

Autophagy is a cellular process responsible for the degradation and recycling of damaged organelles and misfolded proteins. A functional autophagy system is crucial for neuronal health, and its impairment is implicated in neurodegeneration. α-GPE has been found to positively upregulate autophagy, suggesting a mechanism for clearing cellular debris and maintaining neuronal homeostasis.[3][4]

Quantitative Data Summary

The following tables summarize the quantitative findings from key in vitro studies investigating the neuroprotective effects of α-GPE.

Table 1: Effects of α-GPE on Phospholipid Content and Acetylcholine Release in Human Hippocampal Neurons

| Parameter | Treatment | Concentration | Result | Reference |

| Phosphatidylcholine (PC) Content | α-GPE | 500 µM | Increased | [1] |

| Phosphatidylethanolamine (PE) Content | α-GPE | 500 µM | Increased | [1] |

| Acetylcholine (ACh) Release | α-GPE | 500 µM | Increased | [3] |

Table 2: Effects of α-GPE on Cellular Viability and Oxidative Stress Markers

| Parameter | Cell Type | Treatment Conditions | Result | Reference |

| Cell Viability (in aged neurons) | Human Hippocampal Neurons | α-GPE (5, 50, 500 µM) | Counteracted decrease in viability | [3] |

| Lipid Peroxidation | Human Hippocampal Neurons | α-GPE (5, 50, 500 µM) | Significantly reduced | [3] |

| Mitochondrial Redox Activity | Rat Primary Astrocytes | Aβ-peptides + α-GPE | Recovered activity | [5] |

Table 3: Effects of α-GPE on Gene and Protein Expression

| Gene/Protein | Cell Type | Treatment | Result | Reference |

| Neurotrophic and well-being related genes | Human Hippocampal Neurons | α-GPE (5, 50, 500 µM) | Increased transcriptional/protein levels | [1] |

| α-synuclein | Human Hippocampal Neurons | α-GPE (5, 50, 500 µM) | Counteracted accumulation | [1] |

| Tau | Human Hippocampal Neurons | α-GPE (5, 50, 500 µM) | Counteracted accumulation | [1] |

| pGSK-3β | Human Hippocampal Neurons | α-GPE (5, 50, 500 µM) | Increased activity | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of α-GPE's neuroprotective properties.

Neuronal Cell Viability Assay (MTT Assay)

-

Objective: To assess the effect of α-GPE on the viability of neuronal cells.

-

Cell Line: SH-SY5Y human neuroblastoma cells or primary cortical neurons.

-

Methodology:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Treat the cells with varying concentrations of α-GPE (e.g., 1 µM, 10 µM, 100 µM) for 24, 48, and 72 hours. A vehicle control should be included.

-

To assess neuroprotective effects, pre-treat cells with α-GPE for 1-2 hours before inducing toxicity with an agent like hydrogen peroxide (H₂O₂) or beta-amyloid peptides.

-

After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.[7]

-

Lipid Peroxidation Assay (Malondialdehyde - MDA Assay)

-

Objective: To quantify the extent of lipid peroxidation in neuronal cells following treatment with α-GPE.

-

Principle: This assay measures the levels of malondialdehyde (MDA), a major byproduct of lipid peroxidation. MDA reacts with a chromogenic reagent to produce a stable colored product.

-

Methodology:

-

Prepare cell lysates from control and α-GPE-treated neuronal cells.

-

Add a solution containing the chromogenic reagent (e.g., N-methyl-2-phenylindole) to the cell lysates.

-

Incubate the mixture at 45°C for 60 minutes.

-

Centrifuge the samples to pellet any precipitate.

-

Measure the absorbance of the supernatant at 586 nm.

-

Calculate the MDA concentration based on a standard curve generated with known concentrations of MDA.[8]

-

Acetylcholine (ACh) Release Assay

-

Objective: To quantify the amount of acetylcholine released from neuronal cells following α-GPE treatment.

-

Cell Line: Differentiated PC12 cells or primary cholinergic neurons.

-

Methodology:

-

Culture cells in an appropriate medium. For PC12 cells, induce differentiation with Nerve Growth Factor (NGF).

-

Treat cells with α-GPE for a specified period.

-

Stimulate acetylcholine release by depolarizing the cells with a high concentration of potassium chloride (KCl).

-

Collect the supernatant.

-

Measure the acetylcholine concentration in the supernatant using a commercial assay kit (e.g., Amplex Red Acetylcholine/Acetylcholinesterase Assay Kit). This typically involves an enzymatic reaction that produces a fluorescent or colorimetric signal proportional to the amount of acetylcholine.[7][9]

-

Quantification of Phosphatidylcholine (PC) and Phosphatidylethanolamine (PE)

-

Objective: To measure the levels of PC and PE in neuronal cells after α-GPE treatment.

-

Methodology:

-

Seed hippocampal neurons in 6-multiwell plates (1 x 10^5 cells/well) and incubate with α-GPE (e.g., 500 µM) for seven days.

-

Following incubation, lyse the cells and collect the lysates.

-

Quantify PC and PE levels using commercial fluorometric or colorimetric assay kits. These kits typically involve enzyme-coupled reactions that lead to a detectable signal.

-

Express the data as nanomoles of PC or PE per sample, normalized to the number of cells in each well.[1]

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), visualize the key signaling pathways influenced by α-GPE and a typical experimental workflow for assessing its neuroprotective effects.

Conclusion and Future Directions

The evidence presented in this technical guide strongly supports the neuroprotective potential of alpha-glycerylphosphorylethanolamine. Its multifaceted mechanism of action, encompassing the restoration of membrane integrity, enhancement of cholinergic function, mitigation of oxidative stress, and modulation of key signaling pathways, positions it as a promising candidate for further investigation in the context of age-related cognitive decline and neurodegenerative diseases.

Future research should focus on elucidating the precise molecular targets of α-GPE and further exploring its efficacy in in vivo models of neurodegeneration.[10] The development of more detailed pharmacokinetic and pharmacodynamic profiles will be crucial for translating these promising preclinical findings into clinical applications. Additionally, long-term studies are warranted to fully understand the sustained benefits and safety profile of α-GPE supplementation. The continued exploration of α-GPE and its derivatives may pave the way for novel therapeutic strategies aimed at preserving neuronal health and combating the devastating effects of neurodegenerative disorders.

References

- 1. α‐Glyceryl‐phosphoryl‐ethanolamine protects human hippocampal neurons from ageing‐induced cellular alterations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. europeanreview.org [europeanreview.org]

- 3. mdpi.com [mdpi.com]

- 4. The Nootropic Drug Α-Glyceryl-Phosphoryl-Ethanolamine Exerts Neuroprotective Effects in Human Hippocampal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. alpha-Glycerylphosphorylethanolamine rescues astrocytes from mitochondrial impairment and oxidative stress induced by amyloid beta-peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. α-Glyceryl-phosphoryl-ethanolamine protects human hippocampal neurons from ageing-induced cellular alterations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. oxfordbiomed.com [oxfordbiomed.com]

- 9. Acetylcholine Assay Kit, MAK435, 100 Tests, Sigma-Aldrich [sigmaaldrich.com]

- 10. Animal Models of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Glycerophosphoethanolamine (GPE) in Mitigating Brain Aging and Cognitive Decline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brain aging is a complex biological process characterized by a progressive decline in cognitive function. This decline is associated with a cascade of cellular and molecular alterations, including impaired neuronal metabolism, accumulation of misfolded proteins, and changes in the composition of neuronal membranes. Glycerophosphoethanolamine (GPE), a precursor to the essential membrane phospholipids phosphatidylethanolamine (PE) and phosphatidylcholine (PC), has emerged as a promising nootropic compound with the potential to counteract these age-related deficits. This technical guide provides an in-depth analysis of the function of GPE in the context of brain aging and cognitive decline, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways. Evidence suggests that GPE confers its neuroprotective effects by restoring membrane phospholipid content, enhancing neuronal metabolism, activating crucial signaling pathways involved in neuronal plasticity and cell survival, and reducing the burden of proteotoxicity. These findings position GPE as a compelling candidate for further investigation and development as a therapeutic agent for age-related cognitive impairment.

Introduction

The aging of the global population has brought neurodegenerative diseases and age-related cognitive decline to the forefront of public health challenges. The underlying pathology of brain aging is multifactorial, involving a decrease in cellular metabolism, accumulation of protein aggregates, and alterations in the lipid composition of cellular membranes.[1][2] These changes contribute to reduced membrane excitability and impaired neurotransmitter release, ultimately leading to cognitive deficits.[1][2]

Phospholipids are fundamental components of cellular membranes, and their precursors have been investigated for their ability to restore membrane integrity and ameliorate the cellular defects associated with brain aging.[1] this compound (GPE) is a precursor for two of the most abundant phospholipids in the brain: phosphatidylethanolamine (PE) and phosphatidylcholine (PC).[1][3] As a nootropic agent, GPE has demonstrated protective effects in various models of neuronal stress and aging.[2][4][5] This guide synthesizes the current understanding of GPE's mechanisms of action in the aging brain.

GPE's Impact on Neuronal Function: Quantitative Data

Experimental studies have provided quantitative evidence of GPE's beneficial effects on aged neurons. The following tables summarize key findings from in vitro studies on human hippocampal neurons, a cell type critically involved in learning and memory.

| Table 1: Effect of GPE on Phospholipid Content in Aged Human Hippocampal Neurons | |

| Treatment | Fold Increase vs. Aged Control |

| GPE (500 µM) - Phosphatidylethanolamine (PE) | ~1.4[1] |

| GPE (500 µM) - Phosphatidylcholine (PC) | ~1.3[1] |

| Table 2: Effect of GPE on Neuronal Metabolism in Aged Human Hippocampal Neurons | |

| Parameter | Fold Increase vs. Aged Control |

| Glucose Uptake (GPE 500 µM) | ~1.5[1] |

| Mitochondrial Complex I Activity (GPE 500 µM) | ~1.6[1] |

| Table 3: Effect of GPE on Neurotrophic and Cell Survival Signaling in Aged Human Hippocampal Neurons | |

| Gene/Protein | Fold Increase in Expression vs. Aged Control (GPE 500 µM) |

| BDNF (Brain-Derived Neurotrophic Factor) Transcriptional Level | ~2.5[1] |

| CREB (cAMP response element-binding protein) Transcriptional Level | ~2.0[1] |

| SIRT-1 (Sirtuin 1) Transcriptional Level | ~2.2[1] |

| Phosphorylated GSK-3β (Glycogen Synthace Kinase-3β) | Significant increase starting from 5 µM[1] |

| Table 4: Effect of GPE on Misfolded Protein Accumulation in Aged Human Hippocampal Neurons | |

| Protein | Reduction vs. Aged Control (GPE 500 µM) |

| Total α-synuclein | Significant reduction[1] |

| Oligomeric α-synuclein | Significant reduction[1] |

| Total tau | Significant reduction[1] |

Key Signaling Pathways Modulated by GPE

GPE exerts its neuroprotective effects through the modulation of several key intracellular signaling pathways that are crucial for neuronal health, plasticity, and survival.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of GPE research.

Cell Culture and In Vitro Aging Model

Objective: To establish an in vitro model of neuronal aging to test the effects of GPE.

Protocol:

-

Cell Culture: Human hippocampal neurons are cultured in appropriate media.[6] For inducing an aged phenotype, cells are maintained in culture for 21 days in vitro (DIV).[1][3]

-

GPE Treatment: Aged neurons (21 DIV) are treated with varying concentrations of GPE (e.g., 5 µM to 500 µM) for a specified duration, often for the entire 21-day aging period or for a shorter treatment window towards the end of the aging process.[1]

Quantification of Glycerophospholipids by LC-MS/MS

Objective: To quantify the levels of PE and PC in GPE-treated and control neurons.

Protocol:

-

Lipid Extraction: Lipids are extracted from cell lysates using a modified Bligh-Dyer method.[7][8]

-

LC-MS/MS Analysis: The extracted lipids are separated using liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).[7] Specific precursor and product ions for different PE and PC species are monitored for quantification.

Glucose Uptake Assay

Objective: To measure the rate of glucose uptake in neurons.

Protocol:

-

Cell Preparation: Cultured neurons are washed and incubated in a glucose-free medium.[9][10]

-

Incubation with Fluorescent Glucose Analog: Cells are then incubated with a fluorescently labeled deoxyglucose analog (e.g., 2-NBDG) for a defined period.[11]

-

Measurement: The fluorescence intensity inside the cells is measured using a fluorescence plate reader or microscopy, which is proportional to the amount of glucose taken up by the cells.[11][12]

Mitochondrial Complex I Activity Assay

Objective: To determine the enzymatic activity of mitochondrial complex I.

Protocol:

-

Mitochondrial Isolation: Mitochondria are isolated from neuronal cell lysates using a commercial kit.[13]

-

Enzymatic Reaction: The isolated mitochondria are incubated with a reaction mixture containing NADH (the substrate for complex I) and a specific electron acceptor.[14]

-

Spectrophotometric Measurement: The rate of NADH oxidation is measured as a decrease in absorbance at 340 nm over time, which is proportional to the activity of complex I.[13][15]

Western Blot Analysis for GSK-3β Phosphorylation

Objective: To assess the activation state of the GSK-3β pathway.

Protocol:

-

Protein Extraction and Quantification: Total protein is extracted from cell lysates, and the concentration is determined.[5][16]

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.[16][17]

-

Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated GSK-3β (Ser9) and total GSK-3β, followed by incubation with HRP-conjugated secondary antibodies.[18][19]

-

Detection and Quantification: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine the ratio of phosphorylated to total GSK-3β.[16]

Gene Expression Analysis by RT-qPCR

Objective: To measure the transcriptional levels of BDNF, CREB, and SIRT-1.

Protocol:

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from cells, and complementary DNA (cDNA) is synthesized using reverse transcriptase.[20][21]

-

Quantitative PCR: The cDNA is used as a template for quantitative PCR (qPCR) with specific primers for BDNF, CREB, SIRT-1, and a housekeeping gene for normalization.[22][23]

-

Data Analysis: The relative expression levels of the target genes are calculated using the ΔΔCt method.[20]

Quantification of α-synuclein and Tau by ELISA

Objective: To measure the levels of total and oligomeric α-synuclein and total tau.

Protocol:

-

Sample Preparation: Cell lysates are prepared in an appropriate buffer.[2]

-

ELISA: A sandwich enzyme-linked immunosorbent assay (ELISA) is performed using specific capture and detection antibodies for each protein target.[24][25][26]

-

Detection: The absorbance is read on a plate reader, and the protein concentrations are determined by comparison to a standard curve.[27][28]

Conclusion and Future Directions

This compound demonstrates significant potential as a neuroprotective agent to combat the multifaceted challenges of brain aging and cognitive decline. The evidence strongly suggests that GPE's benefits are mediated through the restoration of neuronal membrane integrity, enhancement of cellular metabolism, activation of pro-survival and plasticity-related signaling pathways, and the mitigation of proteotoxicity. The detailed experimental protocols provided herein offer a framework for the continued investigation of GPE and other phospholipid precursors.

Future research should focus on translating these promising in vitro findings to in vivo models of aging and cognitive decline. Clinical trials are warranted to evaluate the safety and efficacy of GPE supplementation in human subjects with age-related cognitive impairment or at risk for neurodegenerative diseases. Further elucidation of the downstream targets of the signaling pathways modulated by GPE will provide a more comprehensive understanding of its mechanism of action and may reveal novel therapeutic targets for promoting healthy brain aging.

References

- 1. α-Glyceryl-phosphoryl-ethanolamine protects human hippocampal neurons from ageing-induced cellular alterations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantitative ELISA Measurement of α-Synuclein, Aβ, and Tau [bio-protocol.org]

- 3. mdpi.com [mdpi.com]

- 4. The Nootropic Drug Α-Glyceryl-Phosphoryl-Ethanolamine Exerts Neuroprotective Effects in Human Hippocampal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]

- 7. Quantitative analysis of glycerophospholipids by LC-MS: acquisition, data handling, and interpretation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Measuring Brain Lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Insulin Stimulated Glucose Uptake Assay [macdougald.lab.medicine.umich.edu]

- 10. Direct neuronal glucose uptake heralds activity-dependent increases in cerebral metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Mitochondrial complex activity assays [protocols.io]

- 14. assaygenie.com [assaygenie.com]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. openi.nlm.nih.gov [openi.nlm.nih.gov]

- 18. Phospho-GSK-3 beta (Ser9) (D2Y9Y) Mouse Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]

- 19. researchgate.net [researchgate.net]

- 20. iris.unict.it [iris.unict.it]

- 21. medsci.org [medsci.org]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. documents.thermofisher.com [documents.thermofisher.com]

- 25. protocols.io [protocols.io]

- 26. sigmaaldrich.com [sigmaaldrich.com]

- 27. Detecting Oligomeric Tau using a Novel ELISA | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]

- 28. researchgate.net [researchgate.net]

Glycerophosphoethanolamine's role in modulating inflammatory responses.

For Immediate Release

A Technical Overview for Researchers, Scientists, and Drug Development Professionals

[City, State] – [Date] – Glycerophosphoethanolamine (GPE), a naturally occurring glycerophospholipid, is emerging as a significant modulator of inflammatory responses. This technical guide provides an in-depth analysis of the current understanding of GPE's role in inflammation, detailing its mechanisms of action, summarizing key quantitative data, and outlining relevant experimental protocols.

Introduction

This compound is a derivative of phosphatidylethanolamine (PE), a major component of cell membranes. Beyond its structural role, GPE and its related compounds are increasingly recognized for their bioactive properties, particularly in the context of neuroprotection and inflammation. This document explores the intricate ways in which GPE influences inflammatory cascades, offering insights for the development of novel therapeutic strategies.

Mechanisms of Action in Inflammatory Modulation

This compound appears to exert its anti-inflammatory effects through multiple pathways, primarily centered on the regulation of key signaling molecules and the polarization of immune cells.

Attenuation of Pro-inflammatory Cytokine Production

While direct quantitative data for GPE's effect on a wide range of cytokines is still emerging, studies on the closely related compound, alpha-glycerylphosphorylcholine (α-GPC), provide significant insights. In models of neuroinflammation, α-GPC has been shown to reduce the expression of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α).[[“]] This suggests a potential mechanism whereby GPE could similarly downregulate the production of key inflammatory mediators.

Modulation of Key Inflammatory Signaling Pathways

2.2.1 The NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes. While direct inhibition of NF-κB by GPE is an area of active investigation, the involvement of related lipid mediators in this pathway is well-established. The potential for GPE to modulate NF-κB signaling represents a critical avenue for its anti-inflammatory action.

2.2.2 The MAPK Pathway

Mitogen-Activated Protein Kinase (MAPK) signaling cascades are crucial in transducing extracellular stimuli into cellular responses, including the production of inflammatory cytokines. The ability of GPE to influence MAPK phosphorylation is another potential mechanism for its immunomodulatory effects.

Influence on Macrophage and Microglial Polarization

Macrophages and microglia, key immune cells in the peripheral and central nervous systems respectively, can adopt different functional phenotypes, broadly categorized as pro-inflammatory (M1) or anti-inflammatory (M2). Research on α-GPC indicates that it can suppress the M1 phenotype in microglial cells, characterized by a reduction in the M1 marker CD86.[[“]] This suggests that GPE may promote a shift from a pro-inflammatory to an anti-inflammatory or pro-resolving immune cell phenotype. A key mechanism implicated in this process is the activation of the alpha-7 nicotinic acetylcholine receptor (α7 nAChR).[[“]]

Quantitative Data on Inflammatory Modulation

Quantitative data on the direct effects of this compound on inflammatory markers are limited. However, studies on the related compound α-GPC in inflammatory models provide valuable proxy data.

| Cell Type | Inflammatory Stimulus | Compound | Concentration | Measured Marker | Result | Reference |

| BV2 Microglia | Amyloid-beta (Aβ) | α-GPC | Not Specified | TNF-α | Reduced Expression | [[“]] |

| BV2 Microglia | Amyloid-beta (Aβ) | α-GPC | Not Specified | CD86 (M1 Marker) | Reduced Expression | [[“]] |

Experimental Protocols

The following sections detail methodologies for key experiments to investigate the anti-inflammatory effects of this compound.

Cell Culture and Treatment

Murine or human macrophage cell lines (e.g., RAW 264.7, THP-1) or primary microglia are cultured under standard conditions. To induce an inflammatory response, cells are typically stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. GPE is added to the cell culture at various concentrations, either as a pre-treatment before the inflammatory stimulus or concurrently.

Cytokine Quantification by ELISA

The levels of pro-inflammatory cytokines such as TNF-α, Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) in the cell culture supernatant can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

Protocol Outline:

-

Coating: A 96-well plate is coated with a capture antibody specific for the cytokine of interest.[3][4][5]

-

Blocking: Non-specific binding sites are blocked using a solution such as bovine serum albumin (BSA).

-